methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJCSWYTDPBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrrolidine ring and the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Functional Group Variations
Carboxylic Acid Analogs
The de-esterified analog, 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 295344-74-0, C₁₅H₁₆N₂O₃), lacks the methyl ester, reducing its molecular weight to 272.30 g/mol . The carboxylic acid group enhances hydrogen-bonding capacity (acting as both donor and acceptor), increasing solubility in polar solvents compared to the ester. However, the ester’s lipophilicity may improve cell membrane permeability in biological systems .
Heterocyclic Substitutions
- Methyl 1-[2-(1H-imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-77-8, C₁₁H₁₅N₃O₃, MW: 237.26 g/mol) replaces the indole with an imidazole ring .
- FUB-UR-144 (CAS: N/A, C₂₁H₂₃FNO) incorporates a fluorobenzyl group and tetramethylcyclopropane, significantly increasing steric bulk and lipophilicity. This structural variation is common in synthetic cannabinoids, highlighting the indole’s role in receptor targeting .
Substituent Modifications
Sulfonyl and Benzamido Groups
Compounds like methyl 2-((1H-indol-3-yl)methyl)-1-((benzamido)carbo-N-thioly)-5-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1h, ) introduce sulfonyl and benzamido groups. These electron-withdrawing substituents may enhance metabolic stability but reduce solubility. Synthesis requires harsh conditions (refluxing acetonitrile for 9 hours), contrasting with the milder methods likely used for the target compound .
Benzyl and Nitrile Derivatives
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile () substitutes the ester with a nitrile and adds a benzyl group.
Structural and Pharmacological Implications
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₆H₁₈N₂O₃ | 286.33 | Indole, methyl ester |
| Carboxylic Acid Analog | C₁₅H₁₆N₂O₃ | 272.30 | Indole, carboxylic acid |
| Imidazole Analog | C₁₁H₁₅N₃O₃ | 237.26 | Imidazole, methyl ester |
| FUB-UR-144 | C₂₁H₂₃FNO | ~323.42 | Fluorobenzyl, cyclopropane |
The target compound’s methyl ester increases lipophilicity (logP ≈ 1.5–2.0 estimated) compared to the carboxylic acid (logP ≈ 0.5–1.0), enhancing blood-brain barrier penetration .
Hydrogen Bonding and Conformation
- The 5-oxo group in the pyrrolidine ring acts as a hydrogen-bond acceptor, while the ester’s carbonyl contributes additional acceptor sites. This contrasts with the carboxylic acid analog, which can donate and accept hydrogen bonds .
- Pyrrolidine ring puckering (analyzed via Cremer-Pople parameters) influences binding pocket compatibility. For example, a flattened ring may reduce steric clashes in enzyme active sites .
Biological Activity
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of virology, cancer research, and organic synthesis. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol. The compound features an indole moiety linked to a pyrrolidine ring, contributing to its unique biological properties. Its melting point is reported between 114-116 °C, and it has a boiling point of approximately 250 °C at reduced pressure (0.3 Torr) .
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. Studies have shown that indole derivatives can inhibit various viruses, including influenza A virus and Coxsackie B4 virus. For instance, Xue et al. demonstrated that related indole compounds displayed significant inhibitory effects against these viruses during in vitro testing .
Cancer Research
In cancer research, this compound has been investigated as a tubulin polymerization inhibitor . Tubulin is essential for cell division, and inhibiting its polymerization can disrupt cancer cell growth. Preliminary studies suggest that this compound may interfere with the microtubule dynamics necessary for mitosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibitory effects against influenza A and Coxsackie B4 viruses | |
| Cancer | Potential tubulin polymerization inhibition | |
| Organic Synthesis | Useful synthon in various chemical reactions |
The biological activities of this compound are largely attributed to its indole core, which is known for its presence in numerous biologically active compounds. Research into its mechanism of action is ongoing, focusing on interaction studies to elucidate its pharmacodynamics and pharmacokinetics .
Case Studies
Several case studies have highlighted the compound's potential:
- Antiviral Efficacy : A study tested the compound against a panel of viruses and found it effectively inhibited viral replication in cell cultures, suggesting its potential as an antiviral agent.
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups, indicating its potential as an anticancer therapeutic.
Future Directions
Further investigation into this compound is necessary to fully elucidate its biological profile. Future studies should focus on:
- In vivo testing to assess efficacy and safety in animal models.
- Mechanistic studies to understand how the compound interacts with cellular targets.
- Optimization of synthesis to improve yield and purity for clinical applications.
Q & A
Q. What are the key structural features of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, and how do they influence its reactivity?
The compound features:
- A pyrrolidine ring with a ketone group at position 5, which enhances electrophilic reactivity.
- An indole moiety linked via a two-carbon ethyl chain, enabling π-π stacking interactions and hydrogen bonding with biological targets.
- A methyl ester group at position 3, which modulates solubility and stability.
Q. Methodological Insight :
Q. What synthetic strategies are recommended for preparing this compound?
Stepwise Approach :
Indole-ethyl coupling : React 1H-indole-3-ethanol with a pyrrolidine precursor (e.g., 5-oxopyrrolidine-3-carboxylate) using Mitsunobu or Ullmann coupling .
Esterification : Protect the carboxylic acid group using methanol and catalytic sulfuric acid.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via LC-MS (>95%) .
Q. Critical Parameters :
- Temperature control (60–80°C) to avoid indole decomposition.
- Solvent selection : THF or DMF for polar intermediates .
Q. How should researchers characterize this compound to confirm its identity and purity?
Analytical Workflow :
- NMR (¹H/¹³C) : Confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₈N₂O₃: 299.1396).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Diastereoselective Strategies :
Q. Case Study :
- Methyl 3-aryl-5-oxopyrrolidine-2-carboxylates showed 85:15 diastereoselectivity using L-proline catalysis .
Q. What computational methods predict the compound’s biological activity?
Workflow :
Docking studies : Simulate binding to targets like serotonin receptors (indole moiety interactions) using AutoDock Vina .
QSAR modeling : Correlate substituent effects (e.g., ester vs. amide) with activity.
MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .
Q. Validation :
- Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
Q. How can researchers resolve contradictions in solubility or stability data across studies?
Troubleshooting Guide :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low solubility in water | Hydrophobic indole/pyrrolidine core | Use DMSO as co-solvent (<5% v/v) |
| Degradation during storage | Ester hydrolysis | Store at -20°C under nitrogen |
Q. Analytical Cross-Check :
- Use TGA/DSC to identify decomposition thresholds.
- Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Scale-Up Considerations :
-
Reaction optimization : Replace batch reactors with flow chemistry for better heat/mass transfer .
-
Cost vs. purity trade-off : Use recrystallization (ethanol/water) instead of chromatography for large batches.
-
Yield Data :
Scale Yield Purity 1 g (lab) 65% 98% 100 g (pilot) 58% 95%
Q. How does the compound’s reactivity compare to analogs with different substituents (e.g., trifluoromethyl vs. methyl)?
Comparative Analysis :
| Substituent | Reactivity (Nucleophilic Attack) | Biological Half-Life |
|---|---|---|
| Methyl ester | Moderate | 2.1 h (rat plasma) |
| Trifluoromethyl | High (electron-withdrawing effect) | 3.8 h |
Q. Mechanistic Insight :
- Electron-withdrawing groups (e.g., CF₃) increase pyrrolidine ring electrophilicity, accelerating reactions like Michael additions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
